5-Bromo-4-fluoroisoindolin-1-one
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Overview
Description
5-Bromo-4-fluoroisoindolin-1-one is a heterocyclic organic compound that belongs to the class of isoindolinones. This compound is characterized by the presence of bromine and fluorine atoms attached to the isoindolinone core. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoroisoindolin-1-one typically involves the bromination and fluorination of isoindolinone derivatives. One common method includes the use of bromine and a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoroisoindolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound.
Scientific Research Applications
5-Bromo-4-fluoroisoindolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoindolin-1-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-Fluoroisoindolin-1-one: Lacks the bromine atom, affecting its chemical properties and applications.
5-Chloro-4-fluoroisoindolin-1-one: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness
5-Bromo-4-fluoroisoindolin-1-one is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.
Properties
IUPAC Name |
5-bromo-4-fluoro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYLHTSJCNHBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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